2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol
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Overview
Description
6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- is an organic compound with the molecular formula C15H28O3. It is characterized by the presence of three hydroxyl groups and multiple double bonds, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,6,10-trimethyl-1,5,9-undecatriene, which undergoes hydroxylation reactions to introduce the hydroxyl groups at the 2, 3, and 10 positions. The reaction conditions often involve the use of catalysts like osmium tetroxide (OsO4) and co-oxidants such as N-methylmorpholine N-oxide (NMO) to achieve the desired hydroxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in various biochemical reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6,10-Dodecatrienal, 3,7,11-trimethyl-
- 2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-
Properties
CAS No. |
100664-26-4 |
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Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
2,6,10-trimethyldodeca-6,11-diene-2,3,10-triol |
InChI |
InChI=1S/C15H28O3/c1-6-15(5,18)11-7-8-12(2)9-10-13(16)14(3,4)17/h6,8,13,16-18H,1,7,9-11H2,2-5H3 |
InChI Key |
BGUYVWYUIXKRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)CCC(C(C)(C)O)O |
Origin of Product |
United States |
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